Phosphatase Binder-1
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Overview
Description
Phosphatase Binder-1 is a bifunctional compound known for its ability to efficiently dephosphorylate certain phospho-activated target proteins. This compound plays a significant role in various biological processes, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphatase Binder-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The preparation involves the use of phosphoric acid, aluminum hydroxide, water, boric acid, citric acid, malic acid aqueous solution, and triethanolamine . The optimal composition ratio for the modified phosphate binder is phosphoric acid:aluminum hydroxide:water:boric acid:citric acid:1% malic acid aqueous solution:triethanolamine = 300:60:80:4:1:5:5 .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of a compound curing agent powder consisting of fused magnesia powder, silica fume, and sodium polyacrylate . This combination allows for self-curing and achieves relatively high bonding strength. The optimal composition ratio of the curing agent powder is fused magnesia powder:silica fume:sodium polyacrylate at a ratio of 6:6:5 .
Chemical Reactions Analysis
Types of Reactions: Phosphatase Binder-1 undergoes various types of chemical reactions, including dephosphorylation, which is the removal of a phosphate group from a molecule . This reaction is crucial in regulating the activity of phospho-activated target proteins.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include phosphoric acid, aluminum hydroxide, boric acid, citric acid, malic acid, and triethanolamine . The reactions typically occur under controlled conditions to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions involving this compound are dephosphorylated proteins, which play a significant role in various biological processes .
Scientific Research Applications
Phosphatase Binder-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to dephosphorylate phospho-activated target proteins, thereby regulating their activity and contributing to the understanding of cancer mechanisms . Additionally, this compound is used in the study of protein phosphatases and their role in various cellular functions .
Mechanism of Action
Phosphatase Binder-1 exerts its effects by binding to phospho-activated target proteins and facilitating their dephosphorylation . This process involves the removal of a phosphate group from the target protein, thereby regulating its activity. The molecular targets of this compound include various phospho-activated proteins involved in critical cellular pathways .
Comparison with Similar Compounds
Phosphatase Binder-1 is unique in its ability to efficiently dephosphorylate certain phospho-activated target proteins. Similar compounds include other phosphate binders such as sevelamer hydrochloride and lanthanum carbonate, which are used to control serum phosphorus levels in patients with chronic kidney disease . this compound stands out due to its specific application in cancer research and its bifunctional nature .
List of Similar Compounds:- Sevelamer hydrochloride
- Lanthanum carbonate
- Aluminum-based phosphate binders
- Calcium-based phosphate binders
Properties
Molecular Formula |
C62H96BrN15O12 |
---|---|
Molecular Weight |
1323.4 g/mol |
IUPAC Name |
N'-[2-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]ethyl]-N-[2-[2-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-[[(2S)-1-(octylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl]butanediamide |
InChI |
InChI=1S/C62H96BrN15O12/c1-5-6-7-8-9-13-28-69-56(83)49(38-43-17-11-10-12-18-43)74-58(85)50(40-79)75-59(86)54(42(2)3)76-57(84)48(21-15-29-70-61(64)65)73-53(82)41-89-37-36-88-34-31-66-51(80)26-27-52(81)67-32-35-90-46-24-22-45(23-25-46)72-62-71-39-47(63)55(77-62)68-30-16-33-78(4)60(87)44-19-14-20-44/h10-12,17-18,22-25,39,42,44,48-50,54,79H,5-9,13-16,19-21,26-38,40-41H2,1-4H3,(H,66,80)(H,67,81)(H,69,83)(H,73,82)(H,74,85)(H,75,86)(H,76,84)(H4,64,65,70)(H2,68,71,72,77)/t48-,49-,50-,54-/m0/s1 |
InChI Key |
TWWJJOXHXRXDAQ-TXIJLXBQSA-N |
Isomeric SMILES |
CCCCCCCCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)COCCOCCNC(=O)CCC(=O)NCCOC2=CC=C(C=C2)NC3=NC=C(C(=N3)NCCCN(C)C(=O)C4CCC4)Br |
Canonical SMILES |
CCCCCCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)COCCOCCNC(=O)CCC(=O)NCCOC2=CC=C(C=C2)NC3=NC=C(C(=N3)NCCCN(C)C(=O)C4CCC4)Br |
Origin of Product |
United States |
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